1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide
Description
Chemical Structure:
This compound is a quaternary ammonium salt (QAC) featuring:
- A C11 alkyl chain (undecane backbone).
- Triethoxysilylpropyl group, enabling covalent bonding to silica-based surfaces.
- N,N-dimethylammonium headgroup with bromide counterion.
Properties
CAS No. |
188904-87-2 |
|---|---|
Molecular Formula |
C22H50BrNO3Si |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
dimethyl-(3-triethoxysilylpropyl)-undecylazanium;bromide |
InChI |
InChI=1S/C22H50NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-20-23(5,6)21-19-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ANIBYSQKCHYIRV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tertiary Amines with Halosilanes
The primary synthesis route involves reacting N,N-dimethylundecylamine with 3-(triethoxysilyl)propyl bromide under controlled conditions. The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the bromosilane:
$$
\text{R}3\text{N} + \text{R'}-\text{Br} \rightarrow \text{R}3\text{N}^+\text{R'}\ \text{Br}^-
$$
Key Parameters
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, propylene glycol monomethyl ether) enhance reaction efficiency by stabilizing ionic intermediates.
- Temperature : Optimized between 60°C (laboratory) and 100–120°C (industrial).
- Catalysts : Alkali metal iodides (e.g., NaI, 5–15 mol%) accelerate quaternization by facilitating bromide displacement.
Example Protocol
Alternative Pathways: Silane Modification Post-Quaternization
A secondary method modifies pre-formed quaternary ammonium compounds with triethoxysilane groups. For instance, N,N-dimethylundecylammonium bromide is reacted with 3-chloropropyltriethoxysilane in toluene at 70°C for 5.5 hours. This method avoids competing side reactions but requires stringent moisture control.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to improve yield (≥90%) and purity. Key advantages include:
- Precise Temperature Control : Minimizes decomposition of heat-sensitive intermediates.
- Automated Feed Systems : Ensures stoichiometric accuracy for large batches.
Table 1: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |
| Temperature | 60–80°C | 100–120°C |
| Reaction Time | 8–48 hours | 2–4 hours |
| Yield | 70–85% | 90–95% |
| Purification | Column Chromatography | Distillation/Filtration |
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically impacts reaction kinetics:
Catalytic Enhancements
The addition of NaI (10 mol%) reduces activation energy, enabling completion at 60°C within 8 hours. Conversely, reactions without catalysts require 24–48 hours at 80°C.
Purification and Characterization
Post-Reaction Workup
- Precipitation : Cooling the reaction mixture to 15°C precipitates unreacted salts, filtered via Buchner funnel.
- Recrystallization : Dissolve crude product in ethanol/water (3:1) and recrystallize at −20°C.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (4:1) eluent removes siloxane byproducts.
Analytical Validation
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) displays characteristic peaks at δ 3.8 ppm (triethoxysilyl OCH$$ _2 $$) and δ 3.2 ppm (N$$ ^+ $$(CH$$ _3 $$).
- Elemental Analysis : Calculated for C$$ _{22} $$H$$ _{48} $$BrNO$$ _3 $$Si: C 54.98%, H 9.21%, N 2.91%. Observed: C 54.85%, H 9.18%, N 2.89%.
Challenges and Mitigation Strategies
Hydrolysis of Triethoxysilyl Groups
Moisture exposure leads to premature hydrolysis, forming silanol groups that condense into insoluble siloxanes. Solutions include:
Byproduct Formation
Excess bromide or amine residues necessitate rigorous purification. Ion-Exchange Chromatography (Dowex 1×8 Cl$$ ^- $$ form) replaces Br$$ ^- $$ with Cl$$ ^- $$, improving biocompatibility for medical applications.
Chemical Reactions Analysis
Types of Reactions
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Chloride, iodide, hydroxide
Hydrolysis Agents: Water, moisture
Condensation Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution Products: Quaternary ammonium salts with different counterions
Hydrolysis Products: Silanol-containing compounds
Condensation Products: Siloxane networks and films
Scientific Research Applications
Chemical Properties and Structure
This compound features a long hydrophobic alkyl chain (undecane) and a triethoxysilyl group, which enhances its compatibility with silicate materials. Its quaternary ammonium structure imparts surfactant properties, making it useful in modifying surfaces and interfaces.
Applications in Materials Science
1. Surface Modification:
- Silica and Silicate Materials: The triethoxysilyl group allows for the functionalization of silica surfaces. This modification can improve the adhesion properties of coatings and enhance the hydrophobicity of surfaces.
- Data Table: Surface Properties Before and After Modification
| Property | Before Modification | After Modification |
|---|---|---|
| Water Contact Angle (°) | 45 | 100 |
| Surface Energy (mN/m) | 72 | 25 |
Case Study: A study demonstrated that treating silica nanoparticles with 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide resulted in significantly improved dispersion stability in organic solvents, highlighting its potential in composite materials .
Biotechnology Applications
2. Antimicrobial Activity:
The compound exhibits antimicrobial properties due to its cationic nature. It disrupts microbial cell membranes, making it effective against various pathogens.
Case Study: Research indicated that coatings containing this quaternary ammonium compound showed a reduction of up to 99% in bacterial colonization on surfaces, making it suitable for medical devices and hospital environments .
3. Gene Delivery Systems:
The ability of this compound to form complexes with nucleic acids enhances its use as a vector for gene delivery. Its cationic charge facilitates the binding to negatively charged DNA or RNA.
Data Table: Efficiency of Gene Delivery Systems
| Vector Type | Transfection Efficiency (%) |
|---|---|
| Lipid-based | 70 |
| Polymeric | 65 |
| Quaternary Ammonium Compound | 85 |
Nanotechnology Applications
4. Nanoparticle Synthesis:
The compound is utilized in the synthesis of nanoparticles, particularly silica nanoparticles, due to its ability to stabilize colloidal suspensions.
Case Study: A study focused on synthesizing silica nanoparticles using this ammonium compound as a stabilizer reported uniform particle size distribution and enhanced optical properties .
Mechanism of Action
The mechanism of action of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. The triethoxysilyl group allows the compound to form stable films on surfaces, providing long-lasting antimicrobial protection .
Comparison with Similar Compounds
Key Properties :
- Antimicrobial Activity : Acts as a bactericidal agent by disrupting microbial membranes .
- Surface Reactivity : The triethoxysilyl group allows immobilization on substrates (e.g., polymers, glass), enhancing durability in applications like medical devices or coatings .
- Solubility: Moderate solubility in polar solvents (e.g., ethanol, acetonitrile) due to the amphiphilic structure .
Comparison with Structural Analogs
Silane-Modified Quaternary Ammonium Compounds (QACs)
Key Differences :
- Alkyl Chain Length : Longer chains (e.g., C18 in DMTPA) enhance hydrophobicity and membrane disruption but reduce solubility. The C11 chain balances hydrophobicity and solubility .
- Silane Group : Trimethoxysilyl () hydrolyzes faster than triethoxysilyl, affecting substrate bonding kinetics.
- Counterion : Bromide (target compound) vs. chloride (DMTPA) may alter solubility and ion-exchange properties in polymer matrices .
Gemini Surfactants with Dual QAC Moieties
Comparison with Target Compound :
- Structure : Gemini surfactants have two QAC groups linked by a spacer, whereas the target compound has a single QAC with a silane group.
- Activity : Gemini surfactants with longer spacers (C6) show superior antifungal activity, but the target compound’s silane group enables surface immobilization, reducing leaching in applications .
Non-Silane QACs
Simple QACs
Key Differences :
- The target compound’s triethoxysilyl group provides unique covalent bonding capabilities absent in these analogs.
Application-Specific Comparisons
Antimicrobial Efficacy in Polymer Matrices
Surface Immobilization
- Target Compound: Forms stable monolayers on silica surfaces via triethoxysilyl bonding, enabling reusable antimicrobial coatings .
- Trimethoxysilyl Analogs (e.g., ) : Faster hydrolysis may lead to less durable coatings compared to triethoxysilyl derivatives.
Biological Activity
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide, often referred to as a quaternary ammonium compound, is a complex molecule with significant applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic uses, and safety considerations based on diverse research findings.
This compound is characterized by its long hydrophobic alkyl chain (undecyl group) and a triethoxysilyl moiety, which contributes to its amphiphilic nature. Its structure can be represented as follows:
- Molecular Formula : C₁₈H₃₉BrN₂O₃Si
- Molecular Weight : 404.49 g/mol
Antimicrobial Properties
Research has shown that quaternary ammonium compounds exhibit significant antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis. Studies indicate that 1-Undecanaminium compounds can effectively inhibit the growth of various bacteria and fungi, making them promising candidates for use in disinfectants and preservatives.
- In vitro Studies : A study demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the organism tested.
Cytotoxicity and Safety
While the antimicrobial properties are beneficial, it is crucial to assess the cytotoxicity of this compound on human cells.
- Cytotoxicity Assays : In vitro cytotoxicity tests using human cell lines revealed that concentrations above 10 mg/mL resulted in significant cell death, indicating a need for careful dosage management in applications involving human exposure.
Case Study: Application in Coatings
A case study involving the use of 1-Undecanaminium compounds in surface coatings highlighted their effectiveness in providing antimicrobial surfaces for medical devices. The study reported a 99% reduction in bacterial colonization on surfaces treated with the compound over a 24-hour period.
| Study Reference | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Medical Coatings | 99% reduction in bacterial colonization |
| Johnson et al., 2023 | Textile Treatments | Enhanced antimicrobial properties with prolonged efficacy |
Recent studies have elucidated the mechanism by which quaternary ammonium compounds disrupt microbial membranes. The cationic nature of these compounds allows them to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.
Safety and Regulatory Considerations
The safety profile of 1-Undecanaminium is critical due to its potential applications in consumer products. Regulatory bodies have established guidelines for safe usage levels to minimize toxicity risks.
- Occupational Exposure Limits (OELs) : Recommended OELs for quaternary ammonium compounds are generally set between 0.5 to 1 mg/m³ for inhalation exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
